N,N-Dimethylbenzylsulfamide

Description

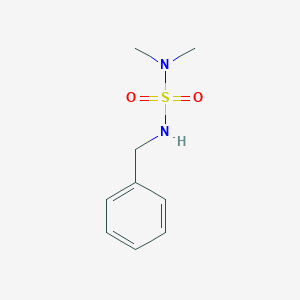

Structure

3D Structure

Properties

IUPAC Name |

(dimethylsulfamoylamino)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAAXGVDGRWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349987 | |

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-01-6 | |

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethylbenzylsulfamide from Benzylamine

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of N,N-Dimethylbenzylsulfamide, a compound of interest in pharmaceutical and agrochemical research. The synthesis is achieved through the nucleophilic substitution reaction between benzylamine and N,N-dimethylsulfamoyl chloride. This document delineates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses critical process parameters, and provides troubleshooting insights. The guide is structured to furnish researchers, chemists, and drug development professionals with the necessary expertise to reliably execute this synthesis, ensuring high purity and yield.

Introduction and Strategic Overview

Sulfonamides represent a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The S-N bond in sulfonamides is characterized by its stability to hydrolysis and metabolic processes, making it a valuable bioisostere for amide bonds.[4]

The target molecule, this compound, is synthesized by forming a stable sulfonamide linkage. The most direct and efficient strategy, which will be the focus of this guide, involves the reaction of a primary amine (benzylamine) with a sulfamoyl chloride (N,N-dimethylsulfamoyl chloride). This method is widely applicable for creating substituted sulfamides and is favored for its reliability and high yields.[5][6]

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction at an electrophilic sulfur center.

-

Nucleophile: Benzylamine (C₆H₅CH₂NH₂) provides the primary amine group. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack.

-

Electrophile: N,N-Dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl) serves as the electrophilic partner. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[7]

-

Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is incorporated as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.[8]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group. The added base then deprotonates the newly formed sulfamidinium ion to yield the final, neutral this compound product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.[8] It is designed to be a self-validating system, where careful execution should consistently lead to the desired product.

Materials and Reagents

| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Purity | Notes |

| Benzylamine | C₆H₅CH₂NH₂ | 100-46-9 | 107.15 | ≥99% | Corrosive, handle with care. |

| N,N-Dimethylsulfamoyl chloride | (CH₃)₂NSO₂Cl | 13360-57-1 | 143.59 | ≥98% | Moisture sensitive, corrosive. |

| Triethylamine (TEA) | (C₂H₅)₃N | 121-44-8 | 101.19 | ≥99.5% | Anhydrous, stored over molecular sieves. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | Anhydrous | Solvent. |

| Hydrochloric Acid (1 M) | HCl | 7647-01-0 | - | 1 M aq. | For quenching and washing. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | - | Sat. aq. | For washing. |

| Brine (Saturated NaCl) | NaCl | 7647-14-5 | - | Sat. aq. | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |

Equipment

-

Round-bottom flask (three-neck) with magnetic stirrer and stir bar

-

Addition (dropping) funnel

-

Ice bath

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Electrophile: Cool the solution to 0 °C using an ice bath with continuous stirring. Separately, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the sulfamoyl chloride solution dropwise to the cooled amine solution over approximately 30 minutes.

-

Causality: The reaction is exothermic.[5] Slow, cooled addition is a critical control measure to prevent a rapid temperature increase, which could lead to side reactions and impurity formation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is consumed.

-

Work-up:

-

Once the reaction is complete, quench by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Causality: This aqueous wash sequence systematically removes unreacted base, salts, and other water-soluble impurities, which is a critical step for simplifying the final purification.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic S=O stretches of the sulfonamide group.

-

Melting Point (MP): To assess purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of sulfamoyl chloride. 3. Loss during work-up/purification. | 1. Extend reaction time or slightly warm the reaction. 2. Ensure all glassware and solvents are scrupulously dry.[7] 3. Perform extractions carefully; optimize purification method. |

| Presence of Dimethylsulfamide | Moisture in the reaction vessel or reagents. | Use freshly distilled/anhydrous solvents and reagents. Conduct the reaction under a strictly inert atmosphere. |

| Product is an Oil/Difficult to Crystallize | Presence of impurities. | Purify via column chromatography before attempting recrystallization. Try seeding the solution with a pure crystal. |

| Multiple Spots on TLC after Reaction | Side reactions due to overheating or incorrect stoichiometry. | Re-verify stoichiometry. Ensure slow, controlled addition of the sulfamoyl chloride at 0 °C.[5] |

Safety Precautions

-

Benzylamine: Corrosive and can cause severe skin burns and eye damage.

-

N,N-Dimethylsulfamoyl chloride: Corrosive, lachrymator, and reacts with water to release HCl gas. Handle in a well-ventilated fume hood.

-

Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns.

-

Dichloromethane: Suspected of causing cancer.

-

General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Conclusion

The synthesis of this compound from benzylamine and N,N-dimethylsulfamoyl chloride is a robust and high-yielding process when executed with precision. The key control parameters for success are the exclusion of moisture, careful temperature management during the addition of the electrophile, and a systematic work-up procedure. This guide provides the necessary technical detail and scientific rationale to enable researchers to confidently and safely produce this valuable sulfonamide compound for further application in research and development.

References

- McDermott, S.D., & Spillane, W.J. (n.d.). SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW. Organic Preparations and Procedures International, 19(5), 341-377.

- Chourasiya, V., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 526-544.

- Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.

- (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts.

-

Grealis, J. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. cbijournal.com [cbijournal.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Origins of N,N-Dimethylbenzylsulfamide: A Technical Guide to a Class of Versatile Molecules

A Note to the Researcher: The early discovery and developmental history of the specific molecule, N,N-Dimethylbenzylsulfamide, is not well-documented in publicly accessible scientific literature or databases. This suggests that the compound may not have been the subject of extensive, dedicated research programs or that its origins are recorded in specialized, non-digitized archives. However, the core structure of this compound places it within the broader, well-established, and pharmacologically significant class of N,N-disubstituted sulfamides.

This guide, therefore, pivots to provide an in-depth technical overview of the discovery, synthesis, and development of this class of compounds. By understanding the principles governing N,N-disubstituted sulfamides, researchers can infer the probable synthesis and potential properties of this compound and similar molecules.

Introduction to the Sulfamide Moiety: A Privileged Scaffold in Medicinal Chemistry

Sulfamides, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their journey into the pharmaceutical realm began with the discovery of the antibacterial properties of sulfonamide drugs, the first class of synthetic antimicrobial agents.[3][4] This initial breakthrough paved the way for the exploration of a vast chemical space, revealing that the sulfamide group is a versatile scaffold capable of interacting with a wide array of biological targets.

The N,N-disubstitution pattern, as would be found in this compound, is a critical modification that influences the physicochemical and pharmacological properties of the molecule. Unlike primary or secondary sulfamides, N,N-disubstituted analogs lack an acidic proton on one of the nitrogen atoms, which can significantly alter their solubility, membrane permeability, and binding interactions with target proteins.

General Synthesis of N,N-Disubstituted Benzylsulfamides: The Hinsberg Reaction and Beyond

The foundational method for synthesizing N,N-disubstituted sulfamides is a variation of the classic Hinsberg reaction. This typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Core Synthesis Pathway

The synthesis of a generic this compound would proceed via the reaction of benzylsulfonyl chloride with dimethylamine.

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Representative N,N-Disubstituted Benzylsulfamide

This protocol outlines a general procedure for the synthesis of N,N-disubstituted benzylsulfamides.

Materials:

-

Benzylsulfonyl chloride (1.0 eq)

-

Dimethylamine (2.0 eq, typically as a solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylsulfonyl chloride and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add the solution of dimethylamine to the cooled solution of benzylsulfonyl chloride.

-

Base Addition: Add triethylamine dropwise to the reaction mixture. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzylsulfonyl chloride) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-disubstituted benzylsulfamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Benzylsulfonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.

-

Excess Amine and Base: Using an excess of the amine and a tertiary amine base like triethylamine ensures the complete consumption of the sulfonyl chloride and neutralizes the hydrochloric acid byproduct, which would otherwise protonate the amine reactant.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine remove any remaining acidic or water-soluble impurities.

Early Biological Screening and Development of Sulfamide Derivatives

While specific data for this compound is unavailable, the broader class of sulfamides has been extensively screened for a wide range of biological activities.

| Therapeutic Area | General Findings for Sulfamide Derivatives | Potential Mechanism of Action | Representative Citations |

| Antibacterial | Broad-spectrum activity against various bacterial strains. | Inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. | [3][5] |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Carbonic anhydrase inhibition, microtubule disruption, and cell cycle arrest. | [1] |

| Anticonvulsant | Reduction in seizure frequency and severity in animal models. | Modulation of voltage-gated sodium and calcium channels. | [1] |

| Antiviral | Inhibition of viral replication. | Inhibition of viral enzymes such as proteases and integrases. | [4] |

| Diuretic | Increased urine output. | Inhibition of carbonic anhydrase in the kidneys. | [3] |

Hypothetical Early-Stage Screening Workflow

The initial investigation of a novel compound like this compound would likely follow a standardized preclinical screening cascade.

Caption: A typical early-stage drug discovery workflow.

Conclusion and Future Perspectives

While the specific history of this compound remains elusive, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The synthetic accessibility of N,N-disubstituted sulfamides, coupled with their proven track record in modulating diverse biological targets, ensures that this chemical scaffold will continue to be a fertile ground for drug discovery and development. Future research in this area will likely focus on the synthesis of novel sulfamide libraries and their screening against emerging therapeutic targets, leveraging modern techniques such as high-throughput screening and structure-based drug design.

References

- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.

- Significance and symbolism of Sulfonamide derivative. (2025).

- Sulfonamide derivatives: Synthesis and applications. (2024).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

Sources

The N,N-Dimethylsulfamoyl Group as a Versatile Director in Modern Organic Synthesis: A Mechanistic Guide

Abstract

The quest for site-selective C–H functionalization remains a paramount objective in contemporary organic synthesis, enabling the streamlined construction of complex molecular architectures from simple precursors. Within this field, the use of directing groups has emerged as a powerful strategy to control regioselectivity in reactions that would otherwise be unselective. This technical guide provides an in-depth analysis of the N,N-dimethylsulfamoyl moiety, particularly within the context of N,N-Dimethylbenzylsulfamide and related aryl sulfonamides, as a robust and versatile directing group. We will explore its dual mechanistic roles in classical directed ortho-lithiation (DoM) and modern transition metal-catalyzed C–H activation, with a focus on the underlying principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful functional group for strategic molecular diversification.

Introduction: The Strategic Value of the N,N-Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl group (-SO₂NMe₂) is a powerful tool in the synthetic chemist's arsenal. While it is a common pharmacophore found in numerous marketed drugs, its utility extends far beyond its biological activity.[1] In the context of organic reactions, it serves as a potent directing group, capable of guiding potent organometallic reagents and transition metal catalysts to specific C–H bonds, thereby enabling their selective conversion into new carbon-carbon or carbon-heteroatom bonds.

Its effectiveness stems from several key features:

-

Lewis Basicity: The presence of oxygen and nitrogen atoms with lone pairs of electrons allows it to act as an effective Lewis base, coordinating strongly to organolithium reagents and transition metal pre-catalysts.

-

Electronic Nature: The strong electron-withdrawing nature of the sulfonyl center enhances the acidity of ortho-protons on an attached aromatic ring, facilitating their removal.

-

Robustness: The sulfonamide linkage is chemically stable, tolerating a wide range of reaction conditions without degradation.

This guide will dissect the two primary mechanistic pathways through which the N,N-dimethylsulfamoyl group exerts its directing influence: Directed ortho-Metalation and Transition Metal-Catalyzed C–H Activation.

Synthesis of this compound

The preparation of the title compound is straightforward and typically involves the nucleophilic substitution of a suitable sulfonyl chloride with an amine.

Protocol 1: Synthesis via N,N-Dimethylsulfamoyl Chloride

This is the most common route, reacting commercially available N,N-dimethylsulfamoyl chloride with benzylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Step-by-Step Methodology:

-

To a stirred solution of benzylamine (1.0 eq.) in a suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) at 0 °C, add a tertiary amine base such as triethylamine (1.2 eq.).

-

Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq.) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

The workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Mechanism I: Directed ortho-Lithiation (DoM)

One of the classical applications of the N,N-dimethylsulfamoyl group is as a Directed Metalation Group (DMG) for ortho-lithiation.[2][3][4][5] This reaction provides a powerful method for the regioselective functionalization of aromatic rings, overcoming the statistical mixtures often seen in electrophilic aromatic substitution.

Core Mechanism

The process involves the deprotonation of the C-H bond positioned ortho to the DMG by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

-

Coordination: The organolithium reagent, which exists as an aggregate in solution, first coordinates to the Lewis basic oxygen atoms of the sulfamoyl group. This pre-coordination complex brings the alkyl base into close proximity to the ortho C-H bond.[5]

-

Deprotonation: The coordinated base then abstracts an ortho-proton, which is rendered more acidic by the inductive effect of the sulfamoyl group. This forms a stabilized ortho-lithiated aryl species.

-

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles (E⁺) to install a new substituent exclusively at the ortho position.

Caption: Simplified logical flow of a Directed ortho-Lithiation (DoM) reaction.

Protocol 2: General Procedure for ortho-Lithiation and Silylation

-

Dissolve N,N-dimethylbenzenesulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the desired electrophile, for example, chlorotrimethylsilane (TMSCl, 1.2 eq.), dropwise.

-

Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Proceed with a standard aqueous workup and purification as described in Protocol 1.

Mechanism II: Transition Metal-Catalyzed C–H Activation

The most impactful modern application of the N,N-dimethylsulfamoyl group is as a directing group in transition metal-catalyzed C–H activation. This strategy has been successfully applied using catalysts based on palladium(II) and rhodium(III).[6][7][8] These reactions enable a diverse range of transformations, including olefination, arylation, and halogenation, directly on the C–H bond.[1]

Core Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway

For high-valent, late transition metals like Pd(II) and Rh(III), the C–H activation step does not typically proceed via oxidative addition. Instead, the operative mechanism is widely accepted to be Concerted Metalation-Deprotonation (CMD) .[9]

-

Ligand Exchange/Coordination: The reaction initiates with the substrate (the aryl sulfonamide) coordinating to the metal catalyst, often displacing a labile ligand like acetate. The N,N-dimethylsulfamoyl group acts as a bidentate or monodentate ligand through its oxygen or nitrogen atoms, forming a pre-catalyst complex.

-

C–H Activation (CMD): This is the key, rate-determining step. The coordinated substrate arranges to form a cyclometalated transition state. An internal base, typically a carboxylate ligand (e.g., acetate) on the metal center, abstracts the ortho-proton. Simultaneously, the C–H bond breaks and a new Carbon-Metal bond forms. This concerted process avoids a high-energy metal-hydride intermediate.[9]

-

Formation of Metallacycle: The CMD step results in a stable 5- or 6-membered cyclometalated intermediate (a palladacycle or rhodacycle). This species is the cornerstone of the catalytic cycle.

-

Subsequent Functionalization: The metallacycle then reacts with the coupling partner (e.g., an alkene). This typically involves coordination of the alkene, migratory insertion into the Metal-Carbon bond, and subsequent β-hydride elimination to release the functionalized product.

-

Catalyst Regeneration: The resulting metal species (e.g., Pd(0) or Rh(I)) is re-oxidized by an oxidant present in the reaction mixture (e.g., Cu(OAc)₂, AgOAc) to regenerate the active catalyst (Pd(II) or Rh(III)), completing the cycle.

Catalytic Cycle for Pd(II)-Catalyzed Olefination

The following diagram illustrates a plausible catalytic cycle for the olefination of an N,N-dimethylaryl-sulfonamide, a reaction demonstrated to be effective for sulfonamide-containing pharmacophores.[1]

Caption: General catalytic cycle for Pd(II)-catalyzed sulfonamide-directed C-H olefination.

Comparative Data for Sulfonamide-Directed C-H Functionalizations

The N,N-dimethylsulfamoyl directing group enables a wide array of C-H functionalization reactions. The table below summarizes representative conditions and yields for various transformations directed by a related sulfonamide moiety, demonstrating the versatility of this approach.[1]

| Transformation | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) |

| Olefination | Pd(OAc)₂ (10) | Cu(OAc)₂ (2 eq) | Dioxane | 100 | 70-90 |

| Arylation | Pd(OAc)₂ (10) | Ag₂CO₃ (2 eq) | Dichloroethane | 120 | 60-85 |

| Alkylation | Pd(OAc)₂ (10) | Ag₂CO₃ (2 eq) | Dichloroethane | 120 | 55-75 |

| Chlorination | Pd(OAc)₂ (10) | N-Chlorosuccinimide | Dichloroethane | 100 | ~80 |

| Carbonylation | Pd(OAc)₂ (10) | Mo(CO)₆, CuCO₃ | Dichloroethane | 140 | ~65 |

Data synthesized from protocols for related sulfonamide substrates as reported by Dai et al.[1]

Protocol 3: Representative Procedure for Pd-Catalyzed C-H Olefination

This procedure is adapted from established methods for sulfonamide-directed C-H functionalization.[1]

-

To a pressure-rated vial, add N,N-dimethylbenzenesulfonamide (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and Cu(OAc)₂ (2.0 eq.).

-

Add the alkene coupling partner (e.g., ethyl acrylate, 2.0 eq.).

-

Add the reaction solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1 M.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove metal salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the ortho-olefinated product.

Conclusion and Future Outlook

The N,N-dimethylsulfamoyl group, as exemplified in this compound, is a proven and highly effective directing group in organic synthesis. Its ability to facilitate regioselective functionalization through both classic organolithium chemistry and modern transition metal catalysis makes it an invaluable tool for the construction of complex, substituted aromatic systems. The underlying mechanisms—chelation-assisted deprotonation for DoM and the Concerted Metalation-Deprotonation pathway for C-H activation—are well-supported and provide a rational basis for reaction design and optimization. As the demand for efficient and selective synthetic methods continues to grow, particularly in the fields of pharmaceutical and materials science, the strategic application of robust directing groups like the N,N-dimethylsulfamoyl moiety will undoubtedly play a central role in enabling innovation.

References

-

Kerr, W. J.; Reid, M.; Tuttle, T. Rh(III)-catalyzed ortho C-H olefination of aryl sulfonamide directed by the SO2NHAc group. ACS Catalysis. 2015 , 5 (1), 402-410. [Link]

-

White, P. B.; Schipper, D. J.; Zhang, Y.; et al. C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. J. Am. Chem. Soc.2018 , 140 (10), 3565-3569. [Link]

-

Snieckus, V. Directed ortho metalation. Toluamides and benzamides. Regioselective routes to polysubstituted aromatics. Chem. Rev.1990 , 90 (6), 879-933. [Link]

-

Tan, G.; He, G.; Chen, G. Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C–H Activation. J. Am. Chem. Soc.2010 , 132 (11), 3664-3665. [Link]

-

Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Ali, W.; Khan, I.; Ma, J. Recent development in transition metal-catalysed C–H olefination. Chem. Sci.2021 , 12, 2194-2215. [Link]

-

Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

-

Wang, C.; Chen, Z.; Sun, J.; et al. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nat. Commun.2022 , 13, 179. [Link]

-

Kalsi, D.; Singh, V. K.; Sundararaju, B. Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole. Chem. Eur. J.2016 , 22 (48), 17142-17145. [Link]

-

Dai, H.-X.; Stepan, A. F.; Plummer, M. S.; Zhang, Y.-H.; Yu, J.-Q. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery. J. Am. Chem. Soc.2011 , 133 (18), 7222-7225. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Chinchilla, R.; Nájera, C.; Yus, M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc. 2015 , 2015 (4), 19-47. [Link]

-

Daugulis, O.; Roane, J.; Tran, L. D. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds. J. Am. Chem. Soc.2015 , 137 (30), 9574-9577. [Link]

Sources

- 1. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides using activated and unactivated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05555G [pubs.rsc.org]

Literature review of N,N-Dimethylbenzylsulfamide and its analogs

An In-Depth Technical Guide to N,N-Dimethylbenzylsulfamide and its Analogs: Synthesis, Biological Potential, and Future Perspectives

Foreword: The Untapped Potential of Substituted Sulfamides

In the vast landscape of medicinal chemistry, the sulfamide moiety (R₂NSO₂NR₂) has steadily gained recognition as a versatile and valuable functional group.[1][2][3] Often employed as a bioisosteric replacement for sulfonamides, ureas, or sulfamates, its unique electronic and structural properties offer a compelling platform for the design of novel therapeutics.[1][2] The tetrahedral sulfur center provides a three-dimensional scaffold for precise molecular recognition, while the two nitrogen atoms offer multiple points for substitution and diversity.[3] This guide delves into a specific, yet underexplored, member of this class: this compound. While direct literature on this exact compound is sparse, by examining its constituent parts—the sulfamide core, the N,N-dimethyl substitution, and the benzyl group—we can extrapolate a wealth of information from its analogs and related structures to build a comprehensive technical overview for researchers and drug development professionals. This document aims to serve as a foundational resource, synthesizing established principles of medicinal chemistry to illuminate the potential of this compound and its derivatives as a promising, yet nascent, area of therapeutic research.

The Sulfamide Core: A Privileged Scaffold in Medicinal Chemistry

The sulfamide functional group is an electron-rich moiety capable of forming multiple electrostatic interactions with biological targets, a key reason for its incorporation into therapeutic agents.[1][2] Its presence in clinically used drugs, such as the broad-spectrum antibiotic doripenem, underscores its pharmaceutical acceptability.[1][2] Unlike the more common sulfonamides (-SO₂NHR), sulfamides possess two nitrogen atoms attached to the central sulfur, allowing for a greater degree of structural and functional diversity through N-substitution. This variability can be exploited to fine-tune pharmacokinetic and pharmacodynamic properties. The sulfamide group is not merely a passive linker; its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, are critical to its biological activity.

Sulfonamides, a closely related class, are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This broad bioactivity spectrum is a strong indicator that sulfamides, including this compound, may possess similar therapeutic potential.

Synthesis and Chemical Landscape

The synthesis of sulfamides can be achieved through several established routes. A common and straightforward approach involves the reaction of a primary or secondary amine with sulfamoyl chloride or a related reactive sulfur species. For this compound, a plausible synthetic pathway would involve the reaction of benzylamine with N,N-dimethylsulfamoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM (5 mL) to the cooled reaction mixture dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Putative Biological Activities and Mechanisms of Action

While this compound itself has not been extensively studied, we can infer its potential biological activities by examining its structural analogs. The broader class of sulfonamides and sulfamides are known to target a variety of enzymes and receptors.

-

Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4][5] It is plausible that this compound and its analogs could exhibit similar properties.

-

Anticancer Activity: Many sulfonamide-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.[5][7]

-

Anti-inflammatory Activity: Certain sulfonamide derivatives have shown potent anti-inflammatory effects.[6]

-

Enzyme Inhibition: The sulfamide and sulfonamide moieties are known to interact with the active sites of various enzymes. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3.[8]

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Hypothetical mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by systematic structural modifications. The following table outlines potential SAR based on general principles observed in related compound classes.[7][9][10]

| Molecular Fragment | Modification | Potential Impact on Activity | Rationale |

| Benzyl Ring | Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) | Increased potency | May enhance binding affinity through favorable electronic interactions with the target protein.[5] |

| Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) | Altered selectivity or potency | Can influence the electronic properties and conformation of the molecule. | |

| Introduction of heterocyclic rings | Improved pharmacokinetic properties or novel activities | Can introduce new interaction points and affect solubility and metabolism. | |

| N,N-Dimethyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl) | Altered lipophilicity and steric hindrance | Can impact cell permeability and binding pocket fit. |

| Incorporation into a cyclic structure (e.g., pyrrolidine, piperidine) | Constrained conformation | May lead to increased binding affinity and selectivity by reducing the entropic penalty of binding. | |

| Sulfamide Linker | Replacement of the benzyl group with other aryl or alkyl groups | Broadly altered activity and target profile | The nature of the R group attached to the sulfamide nitrogen is a critical determinant of biological activity. |

Future Perspectives and Research Directions

The field of this compound and its analogs is ripe for exploration. Future research should focus on several key areas:

-

Synthesis of Analog Libraries: A diverse library of analogs should be synthesized to systematically explore the structure-activity relationships.

-

Broad Biological Screening: These compounds should be screened against a wide range of biological targets, including various cancer cell lines, bacterial strains, and key enzymes.

-

Mechanism of Action Studies: For any active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

-

Computational Modeling: Molecular docking and other in silico methods can be employed to predict binding modes and guide the design of more potent and selective analogs.[8]

Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold. By leveraging the extensive knowledge base of sulfamide and sulfonamide medicinal chemistry, a clear path for the investigation and development of this compound class emerges. The synthetic accessibility, coupled with the potential for a wide range of biological activities, makes this compound and its analogs an attractive area for future research in drug discovery. This guide provides a foundational framework to inspire and direct these future endeavors.

References

- Reitz, A. B., & Smith, G. R. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

- Reitz, A. B., & Smith, G. R. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006 – 2008).

- Various Authors. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Multiple Sources.

- Various Authors. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Various Authors. (2019).

- Various Authors. (2019).

- Various Authors. (n.d.). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.

- Various Authors. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances.

- Various Authors. (2026).

- Various Authors. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica.

- Various Authors. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360.

- Various Authors. (2016). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. Journal of Surfactants and Detergents, 19, 501–510.

- Various Authors. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry.

Sources

- 1. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of N,N-Dimethylbenzylsulfamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylsulfamide is a molecule of interest within the broader class of sulfonamides, a chemical scaffold frequently employed in medicinal chemistry. The journey of any novel compound from initial synthesis to a potential therapeutic candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its formulation feasibility and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, presenting a synthesis of in silico predictions with detailed, field-proven experimental protocols. It is designed not as a rigid template, but as a self-validating system of analysis, explaining the causal logic behind each methodological choice to empower researchers in their drug development endeavors.

Introduction: The Sulfonamide Scaffold and the Imperative of Profiling

The sulfonamide functional group is a cornerstone of modern drug discovery, found in a wide array of therapeutics including diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The benzylsulfamide subclass, in particular, offers a versatile scaffold for exploring new pharmacological activities.[3] this compound, with its distinct substitution pattern, represents a novel chemical entity whose potential is yet to be fully elucidated.

Before any meaningful biological evaluation can occur, a rigorous physicochemical profile must be established. This initial phase of characterization is a critical determinant of a compound's viability. Properties such as solubility, lipophilicity, and stability are not mere data points; they are predictors of a molecule's behavior in complex biological systems and dictate the strategic direction of its development. This document outlines the essential theoretical and experimental steps to build a robust physicochemical profile for this compound.

Molecular Structure and Predicted Physicochemical Properties

A foundational step in characterization involves calculating the theoretical properties of the molecule. These in silico predictions, derived from the compound's structure, provide essential benchmarks for subsequent experimental work. The structure of this compound is defined by a benzyl group and a dimethylamino group attached to the nitrogen atoms of a central sulfamide core.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CN(C)S(=O)(=O)NCc1ccccc1.

Using computational algorithms based on this structure, we can predict key physicochemical descriptors.[4][5]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₄N₂O₂S | Defines the elemental composition. |

| Molecular Weight | 214.28 g/mol | Influences diffusion and transport across membranes. |

| cLogP (Octanol/Water) | 1.25 - 1.45 | Predicts lipophilicity, affecting absorption, distribution, and toxicity.[6] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | Estimates the molecule's surface polarity, correlating with membrane permeability. |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Critical for absorption and bioavailability; low solubility is a major hurdle.[7] |

| pKa (Most Acidic) | ~11-12 (Sulfamide N-H) | Determines the ionization state at physiological pH, impacting solubility and receptor binding.[8][9] |

| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

Note: These values are computationally predicted and require experimental validation.

Synthesis and Structural Confirmation

A plausible and common route for the synthesis of N-substituted sulfamides involves the reaction of a corresponding sulfamoyl chloride with an amine.[1][10] For this compound, this would typically involve reacting N,N-dimethylsulfamoyl chloride with benzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Confirmation of the correct structure and assessment of purity are non-negotiable prerequisites for accurate physicochemical and biological testing. A combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would be expected to show distinct signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the methylene bridge protons (-CH₂-) adjacent to the sulfamide nitrogen, and a singlet for the six equivalent protons of the two N-methyl groups (-N(CH₃)₂).

-

¹³C NMR : Would reveal signals for the unique carbons of the benzyl ring, the methylene carbon, and the N-methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should prominently feature strong absorption bands characteristic of the sulfonyl group (O=S=O), typically appearing as two distinct stretches in the regions of ~1350-1310 cm⁻¹ (asymmetric) and ~1160-1140 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or similar soft ionization techniques would be used to confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Core Experimental Protocols and Scientific Rationale

The following sections detail the essential experimental workflows for determining the critical physicochemical properties of this compound. The causality behind each protocol is explained to provide a framework for troubleshooting and adaptation.

Aqueous Solubility Determination via the Shake-Flask Method

Rationale: Aqueous solubility is a master variable that influences everything from oral bioavailability to the feasibility of intravenous formulation. The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its directness and reliability. The experiment is conducted at physiological pH (7.4) to mimic conditions in the blood and gut, providing a more biologically relevant value than solubility in pure water.

Step-by-Step Protocol:

-

Buffer Preparation : Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

-

Sample Preparation : Add an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the pH 7.4 buffer in a glass vial.

-

Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. Extreme care must be taken not to disturb the solid pellet.

-

Quantification : Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration in the sampled aliquot, which represents the equilibrium solubility.

Lipophilicity Assessment (logP) by RP-HPLC

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of ADME properties.[6] A compound's octanol-water partition coefficient (logP) is the standard measure. While the shake-flask method is the gold standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely used, faster alternative that correlates well and requires less material.[8] The principle is that a more lipophilic compound will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus will have a longer retention time.

Step-by-Step Protocol:

-

System Setup : Use a C18 analytical column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Selection : Choose a set of 5-7 commercially available compounds with well-established logP values that span a range bracketing the expected logP of the test compound.

-

Standard Analysis : Inject each standard compound individually onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculate Capacity Factor (k') : For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve : Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to generate a calibration curve.

-

Test Compound Analysis : Inject this compound onto the same HPLC system under identical conditions and record its retention time.

-

logP Calculation : Calculate the log k' for this compound. Using the equation from the linear regression of the calibration curve, interpolate the logP value for the test compound.

Chemical Stability Assessment via Forced Degradation

Rationale: A drug candidate must be stable enough to survive storage, formulation, and administration. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound to identify likely degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods. The conditions used are harsher than those expected during storage to accelerate degradation.

Step-by-Step Protocol:

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis : Add 0.1 M HCl.

-

Base Hydrolysis : Add 0.1 M NaOH.

-

Oxidation : Add 3% H₂O₂.

-

Thermal : Store the solution at 60-80°C.

-

Photolytic : Expose the solution to a calibrated light source (e.g., ICH option 2: near UV). A control sample should be wrapped in foil.

-

-

Incubation : Store the vials under their respective conditions for a defined period (e.g., 24, 48, or 72 hours).

-

Neutralization/Quenching : For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analysis : Analyze all samples (including a time-zero, unstressed control) by a suitable analytical method, typically RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if new peaks (degradants) have co-eluted with the parent peak by assessing peak purity.

-

Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. Identify and quantify major degradation products.

Conclusion

The successful development of this compound, or any novel chemical entity, is contingent upon a methodical and early assessment of its core physicochemical properties. The framework presented in this guide, which integrates computational prediction with robust, validated experimental protocols, provides a clear pathway for this characterization. By understanding not just what to measure but why each parameter is critical and how to measure it reliably, researchers can make informed, data-driven decisions. This approach mitigates late-stage development risks, optimizes resource allocation, and ultimately accelerates the journey of promising molecules from the laboratory bench to potential clinical impact.

References

- Akıncıoğlu, A., Akbaba, Y., Göçer, H., Göksu, S., Gülçin, İ. (2014). Neuropharmacological Investigation of N-Benzylsulfamides. Journal of Medicinal Chemistry.

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. [Link]

-

Gao, Y., Geng, L. D. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese New Drugs Journal. [Link]

-

Lattmann, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Sławiński, J., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

-

ResearchGate. (n.d.). Benzylic sulfonamides in drug discovery. Scientific Diagram. [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

Jouyban, A. (2017). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylsulfamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. PubMed. [Link]

-

National Institutes of Health. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

-

Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). n-octanol-water partition coefficient, log P of the compound by HPLC analysis. PubChem BioAssay. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

ResearchGate. (2025). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2020). The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective. PubMed Central. [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. chemaxon.com [chemaxon.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Molinspiration Property Calculator [molinspiration.com]

- 6. wjpmr.com [wjpmr.com]

- 7. On-line Software [vcclab.org]

- 8. Property Calculation, Molecular Database Search [molinspiration.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. (E)-N-(2-amino-5-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide | C22H19FN4O2 | CID 53394037 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N,N-Dimethylbenzylsulfamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylsulfamide is a sulfamide derivative of interest in various chemical and pharmaceutical research domains. A fundamental understanding of its solubility in common organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the current gap in publicly available solubility data for this compound. In lieu of established data, this document provides a robust framework for researchers to predict and experimentally determine the solubility of this compound. It combines theoretical principles of solubility with detailed, field-proven experimental protocols, enabling scientists to generate reliable and reproducible solubility data. This guide is structured to provide both predictive insights based on molecular structure and a practical, step-by-step approach for laboratory determination.

Introduction to this compound and Solubility Principles

This compound (CAS No. 4726-01-6) is an organic compound with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol .[1] Its structure features a benzyl group and a dimethyl-substituted sulfamide moiety. The presence of both nonpolar (benzyl ring) and polar (sulfamide group) characteristics suggests a nuanced solubility profile across different organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The key structural features of this compound influencing its solubility are:

-

Sulfamide Group (-SO₂N₂-): This is a polar functional group capable of acting as a hydrogen bond acceptor at its oxygen and nitrogen atoms. This polarity enhances solubility in polar solvents.

-

N,N-dimethyl Substitution: The two methyl groups on one of the nitrogen atoms prevent hydrogen bond donation from that nitrogen, which can influence interactions with protic solvents.

-

Benzyl Group (C₆H₅CH₂-): This aromatic group is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in less polar organic solvents.

Based on this structure, this compound is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents.

Predictive Framework for Solubility

While experimental determination is the gold standard, a predictive assessment can guide solvent selection.[3] By analyzing the properties of common organic solvents, researchers can hypothesize which are most likely to be effective.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes on Potential Interaction |

| Hexane | Nonpolar | 0.1 | 69 | Low solubility expected due to high polarity mismatch. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | Potential for some solubility due to π-π stacking with the benzyl ring. |

| Dichloromethane | Polar Aprotic | 3.1 | 40 | Likely to be a good solvent due to its ability to interact with both polar and nonpolar regions. |

| Acetone | Polar Aprotic | 5.1 | 56 | Good solubility is predicted due to its strong dipole moment. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Expected to be a good solvent. |

| Isopropanol | Polar Protic | 3.9 | 82 | Moderate to good solubility is expected; can act as a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | 4.3 | 78 | Good solubility is predicted due to its polarity and hydrogen bonding capability. |

| Methanol | Polar Protic | 5.1 | 65 | High solubility is predicted due to its high polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Very high solubility is expected due to structural similarities (N,N-dimethyl group) and high polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very high solubility is expected due to its strong polar nature. |

Solvent property data compiled from various sources.[4][5][6][7][8]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature. The following protocol outlines the workflow for determining the solubility of this compound.

Core Experimental Workflow: Shake-Flask Method

The overall process involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. Causality: Adding excess solid ensures that the solution will become saturated, which is the definition of thermodynamic solubility.[11]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. Causality: Prolonged agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] A visual confirmation of excess undissolved solid should be made at the end of the equilibration period.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[12]

Quantification of Solute Concentration

Once the saturated solution is prepared and filtered, the concentration of this compound must be accurately determined. Two robust methods are presented here.

This is the preferred method for its sensitivity and specificity, especially for lower solubility values.[13][14]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Injection and Calculation: Inject the diluted sample into the HPLC and record the peak area. Use the calibration curve to determine the concentration of the diluted sample.

-

Final Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

This method is simpler but less sensitive and best suited for compounds with relatively high solubility. It relies on evaporating the solvent and weighing the residual solute.[11][15][16]

Protocol:

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish (W₁).

-

Sample Addition: Pipette a precise volume (e.g., 1.0 mL) of the filtered supernatant into the pre-weighed evaporating dish and weigh it again (W₂).

-

Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be required.

-

Drying and Final Weighing: Once the solvent is fully evaporated, dry the dish in an oven at a temperature below the compound's melting point (m.p. 70-72 °C) until a constant weight is achieved.[1] Cool the dish in a desiccator and weigh it (W₃).

-

Calculation:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility is typically expressed as mg of solute per mL of solvent. The volume of the solvent can be calculated from its weight and density.

-

Solubility (mg/mL) = (W₃ - W₁) / Volume of solvent (mL)

Data Presentation

Quantitative solubility data obtained from the experimental work should be summarized for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

| Solvent | Quantification Method | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |

| e.g., Acetone | e.g., HPLC | |||

| e.g., Ethanol | e.g., HPLC | |||

| e.g., Toluene | e.g., Gravimetric | |||

| e.g., Dichloromethane | e.g., HPLC |

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary theoretical and practical framework for researchers to confidently determine this crucial physicochemical property. By combining a predictive analysis based on molecular structure with the rigorous and reliable shake-flask experimental method, scientists in drug development and chemical research can generate the high-quality data needed to advance their work. The choice between HPLC and gravimetric analysis for quantification will depend on the expected solubility range and available instrumentation.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Pan, L., et al. (2010).

- Guru Prasad Mohanta, Prabal Kumar Manna. (2006). Physical Pharmacy Practical Text.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7.

- Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 26-33.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Yaffe, D., Cohen, Y., Espinosa, G., Arenas, A., & Giralt, F. (2001). A Fuzzy ARTMAP Based on Quantitative Structure-Property Relationships (QSPRs) for Predicting Aqueous Solubility of Organic Compounds. Journal of Chemical Information and Computer Sciences, 41(5), 1348-1361.

- Hacettepe University Journal of the Faculty of Pharmacy. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Scribd. (n.d.). Solvent Miscibility and Polarity Chart.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Wired Chemist. (n.d.). Gravimetric Analysis.

- Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube.

- Han, Q., & Wu, N. (2017). Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Fingerprint-Based Models. ChemRxiv.

- Britannica. (n.d.). Gravimetric analysis.

- Hulet, R. (2021, April 6). 4a: Identifying functional groups, predicting solubility, and counting carbon [Video]. YouTube.

- BenchChem. (2025). N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure.

- PubChem. (n.d.). N,N-Dimethylsulfamide.

- PubChem. (n.d.). N,N-Dimethylbenzamide.

- PubChem. (n.d.). N,N-Dibutylbenzamide.

Sources

- 1. 4726-01-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. murov.info [murov.info]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. scribd.com [scribd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pharmajournal.net [pharmajournal.net]

- 16. Gravimetric Analysis [wiredchemist.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dimethylbenzylsulfamide

Abstract